Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

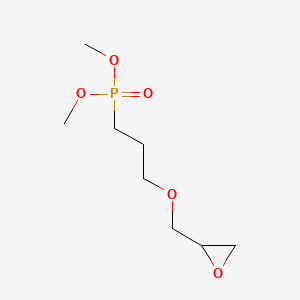

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O5P. It contains a phosphonate group, an oxirane ring, and two methoxy groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite attacks the epoxide ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high yields and purity. Additionally, purification steps like distillation or recrystallization are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its use in drug development, particularly as a precursor for bioactive molecules.

Wirkmechanismus

The mechanism of action of dimethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dimethyl phosphite

- Dimethyl methylphosphonate

- Trimethyl phosphite

Uniqueness

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is unique due to the presence of both an oxirane ring and a phosphonate group in its structure.

Biologische Aktivität

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is known to influence its biological properties. The compound's structure can be represented as follows:

- Molecular Formula : C10H21O5P

- CAS Number : [Not specified in the search results]

The phosphonate group contributes to the compound's acidity and potential interactions with biological macromolecules, such as enzymes and receptors.

Mechanisms of Biological Activity

Phosphonates like this compound exhibit a range of biological activities attributed to their ability to mimic phosphate esters. The following mechanisms have been identified:

- Antiviral Activity : Phosphonates have shown effectiveness against various viral infections. Research indicates that modifications to the phosphonate structure can enhance antiviral efficacy, making them suitable candidates for drug development against pathogens like HIV and herpes simplex virus .

- Cytostatic Effects : These compounds may inhibit cell proliferation by interfering with nucleic acid synthesis or cellular signaling pathways. Their ability to modulate immune responses also contributes to their cytostatic properties .

- Immunomodulatory Effects : Certain phosphonates can stimulate immune responses, which may be beneficial in treating infections or enhancing vaccine efficacy .

1. Antiviral Efficacy

A study evaluated the antiviral activity of various phosphonates, including this compound, against Plasmodium falciparum and other viral pathogens. Results indicated that modifications to the phosphonate moiety significantly increased bioactivity, with some derivatives exhibiting over tenfold improvements in efficacy compared to their parent compounds .

2. Cytotoxicity Assessment

Research assessing the cytotoxicity of this compound revealed that while it possesses therapeutic potential, it also exhibits dose-dependent cytotoxic effects on certain cell lines. This necessitates careful evaluation in drug development contexts to balance efficacy with safety .

3. Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that phosphonates often suffer from poor bioavailability due to their polar nature, which limits cellular permeability. Recent advancements in prodrug strategies aim to enhance the oral bioavailability of these compounds by modifying their chemical structure to improve membrane permeability .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H21O5P |

| Antiviral Activity | Effective against Plasmodium falciparum |

| Cytostatic Effects | Inhibits cell proliferation; dose-dependent cytotoxicity |

| Immunomodulatory Effects | Stimulates immune responses |

| Pharmacokinetics | Low bioavailability; prodrug strategies recommended |

Eigenschaften

CAS-Nummer |

86211-32-7 |

|---|---|

Molekularformel |

C8H17O5P |

Molekulargewicht |

224.19 g/mol |

IUPAC-Name |

2-(3-dimethoxyphosphorylpropoxymethyl)oxirane |

InChI |

InChI=1S/C8H17O5P/c1-10-14(9,11-2)5-3-4-12-6-8-7-13-8/h8H,3-7H2,1-2H3 |

InChI-Schlüssel |

IKLXPBDCWTZFQJ-UHFFFAOYSA-N |

Kanonische SMILES |

COP(=O)(CCCOCC1CO1)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.